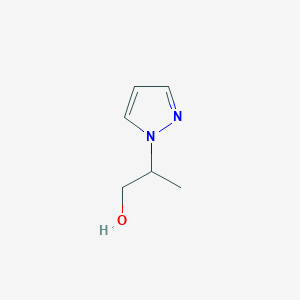
Thiophene-3,4-diamine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-3,4-diamine dihydrobromide (TDD) is an organic compound derived from thiophene, an aromatic heterocyclic compound with a sulfur atom at its core. It is a crystalline solid that is soluble in water and organic solvents. TDD is used in a variety of scientific applications, including in vivo and in vitro research, as well as in laboratory experiments.
Scientific Research Applications
Synthesis and Material Applications
Synthesis and Characterization of Highly Refractive Polyimides : Aromatic thiophene-containing diamines were synthesized and polymerized to produce polyimides (PIs) showcasing exceptional thermal, mechanical, and optical properties. These materials, due to their good optical transparency and thermal resistance, have potential applications in high-performance flexible electronics and optoelectronic devices (Namiko Fukuzaki et al., 2010).
Electrochemical Properties and Applications : The synthesis of thiophene derivatives like 3-(4-fluorophenyl)thieno[3,2-b]thiophene has been explored for their electropolymerization and the resulting polymers' application in energy storage and electrochromic devices. The study suggests these materials could be suitable for high-capacity energy storage applications and electrochromic devices due to their high energy density and stable optical properties (Sema Topal et al., 2021).
Organic Electronics and Optoelectronics
Conjugated Polymers for Organic Electronics : Research has shown the potential of thiophene-based polymers in the development of organic thin-film transistors and photovoltaic devices. These materials, characterized by high surface area and significant microporosity, indicate promising applications in organic electronics and optoelectronics due to their unique electronic properties (Jianxin Jiang et al., 2010).
Semiconductor and Fluorescent Compounds : Thiophene-based materials have been identified as semiconductor and fluorescent compounds with potential uses ranging from electronic and optoelectronic device fabrication to biopolymer detection. These materials stand out due to their versatility and the broad scope of applications in high-tech areas (G. Barbarella et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
thiophene-3,4-diamine;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.2BrH/c5-3-1-7-2-4(3)6;;/h1-2H,5-6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSALEGYSVVPJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)N)N.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Oxo-2,3-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B63499.png)
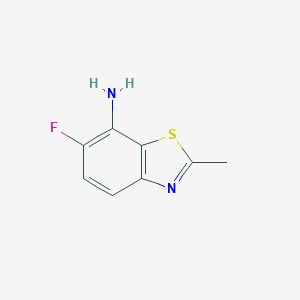
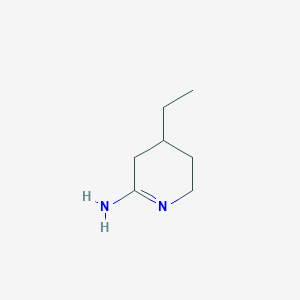
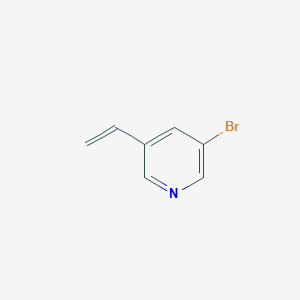
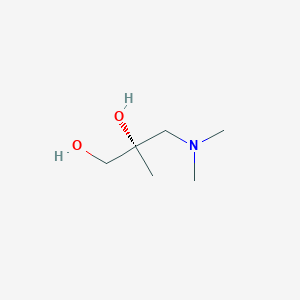

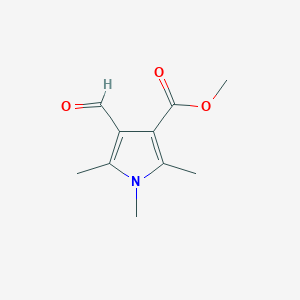

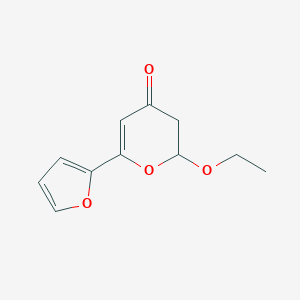


![Spiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B63520.png)

